molecular formula C6H14N2O B12387150 N-Nitrosodiisopropylamine-d14

N-Nitrosodiisopropylamine-d14

Cat. No.: B12387150
M. Wt: 144.27 g/mol
InChI Key: AUIKJTGFPFLMFP-ZVEBFXSZSA-N
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Description

N-Nitrosodiisopropylamine-d14 is a deuterium-labeled analog of N-Nitrosodiisopropylamine. It is a nitrosamine compound with the molecular formula C6D14N2O and a molecular weight of 144.27 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosodiisopropylamine-d14 typically involves the nitrosation of diisopropylamine-d14. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction proceeds as follows: [ \text{(CD3CD2CD2)2NH} + \text{NaNO2} + \text{HCl} \rightarrow \text{(CD3CD2CD2)2NNO} + \text{NaCl} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems to ensure high throughput and precision. The use of automated systems minimizes contamination and improves the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodiisopropylamine-d14 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various nitroso derivatives, amines, and substituted nitrosamines .

Scientific Research Applications

N-Nitrosodiisopropylamine-d14 is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of N-Nitrosodiisopropylamine-d14 involves its interaction with biological molecules. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to various biological effects. The compound is known to be a carcinogen, and its effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .

Comparison with Similar Compounds

N-Nitrosodiisopropylamine-d14 is compared with other similar nitrosamine compounds, such as:

    N-Nitrosodipropylamine: Similar in structure but lacks deuterium labeling.

    N-Nitrosoethylisopropylamine: Contains an ethyl group instead of an isopropyl group.

    N-Nitrosomethylphenylamine: Contains a phenyl group instead of an isopropyl group.

The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable standard for analytical applications .

Biological Activity

N-Nitrosodiisopropylamine-d14 (NDIPA-d14) is a deuterium-labeled nitrosamine that has garnered attention due to its biological activity and potential carcinogenic properties. This compound, with the CAS number 2975202-11-8, is a derivative of N-nitrosodiisopropylamine, which is known for its mutagenic and carcinogenic effects. This article explores the biological activity of NDIPA-d14, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C6D14N2O
  • Molecular Weight : 144.27 g/mol
  • Purity : >95% (HPLC)
  • Storage Temperature : +4°C

Mechanisms of Biological Activity

Nitrosamines like NDIPA-d14 are primarily formed through the reaction of nitrites with secondary or tertiary amines. The biological activity of NDIPA-d14 can be attributed to several mechanisms:

  • Metabolic Activation : NDIPA-d14 undergoes metabolic activation, which is crucial for its mutagenic and carcinogenic potential. The activation typically involves cytochrome P450 enzymes that convert the nitrosamine into reactive intermediates capable of binding to DNA, leading to mutations and cellular damage .
  • DNA Alkylation : The reactive intermediates formed from NDIPA-d14 can alkylate DNA, resulting in the formation of DNA adducts. This process is a key step in the initiation of carcinogenesis as it disrupts normal cellular functions and can lead to uncontrolled cell proliferation .
  • Oxidative Stress : Compounds like NDIPA-d14 may induce oxidative stress in cells, leading to further DNA damage and apoptosis. The generation of reactive oxygen species (ROS) during metabolism contributes to this oxidative damage .

Structure-Activity Relationships (SAR)

Research has shown that specific structural features of nitrosamines significantly influence their biological activity:

  • Alkyl Chain Length : The presence of branched alkyl groups, such as those found in NDIPA-d14, enhances the compound's potency as a carcinogen due to increased metabolic activation and subsequent DNA binding .
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the nitrogen atom enhances the stability of the nitrosamine, facilitating its reactivity and interaction with biological macromolecules .

Case Studies

  • Carcinogenicity Studies : Various studies have investigated the carcinogenic potential of NDIPA and its derivatives. For instance, a study highlighted that dialkyl nitrosamines exhibit varying degrees of carcinogenicity based on their structural characteristics. NDIPA was found to be among those with significant mutagenic potential when tested in rodent models .
  • Analytical Applications : NDIPA-d14 is frequently used as an internal standard in analytical chemistry for quantifying nitrosamines in various matrices, including pharmaceuticals and environmental samples. Its deuterium labeling allows for precise measurements using mass spectrometry techniques .

Summary Table of Biological Activities

Activity TypeMechanism DescriptionReferences
MutagenicityDNA alkylation leading to mutations
CarcinogenicityInduction of tumors in animal models
Oxidative StressGeneration of ROS causing cellular damage
Analytical StandardUsed for quantification in pharmacokinetic studies

Properties

Molecular Formula

C6H14N2O

Molecular Weight

144.27 g/mol

IUPAC Name

N,N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)nitrous amide

InChI

InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D

InChI Key

AUIKJTGFPFLMFP-ZVEBFXSZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N=O

Canonical SMILES

CC(C)N(C(C)C)N=O

Origin of Product

United States

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